What are the chemical properties of n'-Benzoyl-2-chlorobenzohydrazide?
What are the chemical properties of n'-Benzoyl-2-chlorobenzohydrazide?
For Researchers, Scientists, and Drug Development Professionals
Introduction
n'-Benzoyl-2-chlorobenzohydrazide is a chemical compound belonging to the hydrazide class of organic molecules. Hydrazides, characterized by the R-CO-NH-NH-R' functional group, are recognized for their diverse biological activities and are utilized as scaffolds in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a summary of the currently available information on the chemical properties, synthesis, and potential biological relevance of n'-Benzoyl-2-chlorobenzohydrazide, drawing parallels from closely related analogs where direct data is unavailable.
Chemical and Physical Properties
Quantitative data for n'-Benzoyl-2-chlorobenzohydrazide is limited to predictions and data from commercial suppliers, which should be experimentally verified for research purposes.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClN₂O₂ | ChemSrc[1] |
| Molecular Weight | 274.71 g/mol | ChemSrc[1] |
| CAS Number | 732-21-8 | ChemSrc[1] |
| Predicted Density | 1.308 g/cm³ | ChemSrc |
| Predicted Boiling Point | 523.7 °C at 760 mmHg | ChemSrc |
| Predicted Flash Point | 270.5 °C | ChemSrc[1] |
| Predicted LogP | 3.19660 | ChemSrc[1] |
| Predicted Exact Mass | 274.05100 u | ChemSrc[1] |
Synthesis
Proposed Experimental Protocol:
Materials:
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2-Chlorobenzohydrazide
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Benzoyl chloride
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Anhydrous pyridine or a similar non-protic base
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Anhydrous solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)
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Standard laboratory glassware and work-up reagents
Procedure:
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In a round-bottom flask, dissolve 2-chlorobenzohydrazide (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Add the anhydrous base (e.g., pyridine, 1.1-1.5 equivalents) to the solution and stir at room temperature.
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Slowly add benzoyl chloride (1 equivalent) dropwise to the reaction mixture. The reaction may be exothermic.
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After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is then subjected to an aqueous work-up to remove the base and any water-soluble byproducts. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid solution (e.g., 1M HCl), followed by washing with a saturated aqueous solution of sodium bicarbonate and brine.
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The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.
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The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Note: This is a generalized protocol and would require optimization for specific reaction conditions, including solvent, temperature, and reaction time.
Spectroscopic Characterization
No experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for n'-Benzoyl-2-chlorobenzohydrazide has been identified in the public domain. For definitive structural confirmation, the synthesized compound would need to be characterized using these analytical techniques. The expected spectral features would include:
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¹H NMR: Signals corresponding to the aromatic protons of the 2-chlorobenzoyl and benzoyl rings, as well as signals for the N-H protons of the hydrazide linkage.
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¹³C NMR: Resonances for the carbonyl carbons and the aromatic carbons.
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IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching (amide I), and N-H bending (amide II) vibrations.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (274.71 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.
Potential Biological Activity and Signaling Pathways
While there is no specific biological data for n'-Benzoyl-2-chlorobenzohydrazide, the broader class of benzoylhydrazide derivatives has been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. It is plausible that n'-Benzoyl-2-chlorobenzohydrazide may share some of these activities.
Logical Relationship for Investigating Biological Activity
The following diagram illustrates a logical workflow for the investigation of the potential biological activities of n'-Benzoyl-2-chlorobenzohydrazide.
